molecular formula C7H11FN2O4S B2838896 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride CAS No. 878217-69-7

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2838896
CAS No.: 878217-69-7
M. Wt: 238.23
InChI Key: FYKCZPQVZFNDCD-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H11FN2O4S This compound is known for its unique structural features, which include a sulfonyl fluoride group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common solvents used in this synthesis include dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amino acids in proteins. This reactivity underlies its potential as an enzyme inhibitor, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
  • 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile

Uniqueness

Compared to similar compounds, 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group. This functional group imparts distinct reactivity, particularly in nucleophilic substitution reactions, making it valuable in synthetic chemistry and as a potential enzyme inhibitor .

Properties

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FN2O4S/c1-7(2)5(11)10(6(12)9-7)3-4-15(8,13)14/h3-4H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKCZPQVZFNDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCS(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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